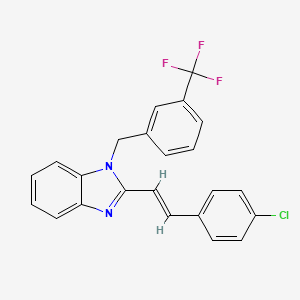
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole, or CSFMB, is a novel compound that has been studied for its potential applications in a variety of scientific fields. It is a heterocyclic organic compound with a unique structure that makes it suitable for use in a wide range of research applications. CSFMB has been studied for its ability to act as a catalyst in organic synthesis and for its potential use in drug design. In addition, its unique properties have been explored for its potential to be used in the development of materials for medical, optical, and electronic applications.
科学的研究の応用
CSFMB has been studied for its potential applications in a variety of scientific fields. It has been studied for its ability to act as a catalyst in organic synthesis, and for its potential use in drug design. In addition, its unique properties have been explored for its potential to be used in the development of materials for medical, optical, and electronic applications. CSFMB has also been studied for its potential applications in biochemistry, as it has been shown to be a reversible inhibitor of the enzyme acetyl-CoA carboxylase.
作用機序
The mechanism of action of CSFMB is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism. This inhibition is believed to be reversible, meaning that the effects of CSFMB can be reversed when the compound is removed from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of CSFMB are not yet fully understood. However, it has been shown to inhibit the enzyme acetyl-CoA carboxylase, which is involved in fatty acid metabolism. In addition, it has been shown to have an effect on the expression of certain genes involved in fatty acid metabolism.
実験室実験の利点と制限
The use of CSFMB in laboratory experiments has a number of advantages, including its ability to act as a catalyst in organic synthesis and its potential use in drug design. Additionally, its unique properties make it suitable for use in the development of materials for medical, optical, and electronic applications. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the difficulty in separating the desired product from the by-products.
将来の方向性
There are a number of potential future directions for the study of CSFMB. These include further exploration of its potential applications in drug design and material development, as well as further study of its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis methods of CSFMB could lead to more efficient and cost-effective production of the compound. Finally, further study of the potential toxicity of CSFMB could lead to the development of safer methods of use.
合成法
The synthesis of CSFMB has been studied by a variety of research teams, and a number of methods have been developed. The most common method is the reaction of 4-chlorostyrene with 3-trifluoromethylbenzyl bromide in the presence of potassium carbonate and a base catalyst. This reaction produces a mixture of the desired product and by-products, which can be separated by column chromatography. Other methods for the synthesis of CSFMB have also been developed, including a one-pot synthesis and a microwave-assisted synthesis.
特性
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2/c24-19-11-8-16(9-12-19)10-13-22-28-20-6-1-2-7-21(20)29(22)15-17-4-3-5-18(14-17)23(25,26)27/h1-14H,15H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZVCVCCYKZXPM-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorostyryl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2460768.png)
![3-(2-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2460770.png)
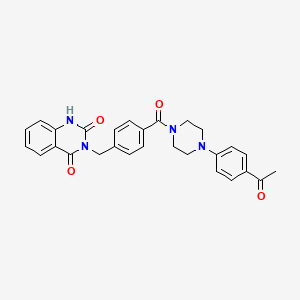

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2460776.png)
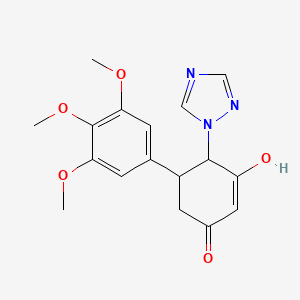

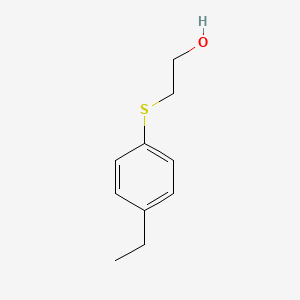
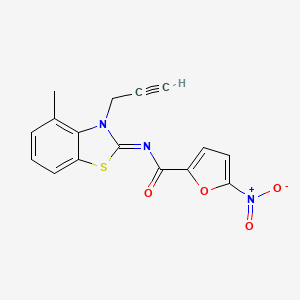
![3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2460785.png)
![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460788.png)

